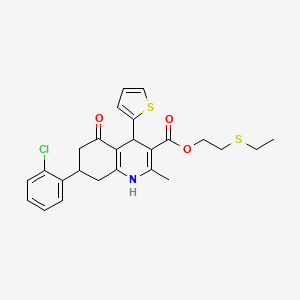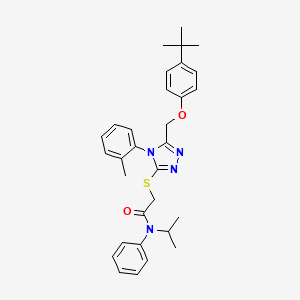![molecular formula C29H29NO4 B11077743 2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate](/img/structure/B11077743.png)
2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate is a complex organic compound with a unique structure It is characterized by the presence of an ethoxy group, a hexahydrobenzo[a]phenanthridinone moiety, and a phenyl 2-methylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate involves multiple steps. One common approach is the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions typically include the use of solvents such as ethanol and catalysts like sodium ethoxide. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate
- 2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butyrate
Uniqueness
2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H29NO4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[2-ethoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C29H29NO4/c1-4-33-25-16-19(13-15-24(25)34-29(32)17(2)3)28-27-21(10-7-11-23(27)31)26-20-9-6-5-8-18(20)12-14-22(26)30-28/h5-6,8-9,12-17,28,30H,4,7,10-11H2,1-3H3 |
InChI Key |
IMDZVIOBXYBAIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11077667.png)

![3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11077678.png)

![3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11077681.png)

![1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B11077700.png)

![2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide](/img/structure/B11077711.png)
![(3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11077719.png)
![ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11077726.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11077731.png)
![2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide](/img/structure/B11077738.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11077739.png)
